molecular formula C19H24N4O4 B11181776 Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11181776
M. Wt: 372.4 g/mol
InChI Key: BSMBRJDOJBGKRV-UHFFFAOYSA-N
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Description

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolopyrimidine core with various functional groups, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often starts with the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.

    Functional Group Introduction: The ethoxy and hydroxyphenyl groups are introduced through nucleophilic substitution reactions, often using ethylating agents and phenolic compounds.

    Final Esterification: The carboxylate group is typically introduced via esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The triazolopyrimidine core can be reduced under hydrogenation conditions.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is typical.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of base catalysts.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted triazolopyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazolopyrimidine core can interact with enzymes and receptors, modulating their activity. The hydroxyphenyl group may participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing existing research findings, case studies, and relevant data tables.

The compound has the following chemical characteristics:

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 372.4183 g/mol
  • CAS Number : 704879-53-8
  • SMILES Notation : CCCCC1=C(C(=O)OCC)C(n2c(N1)ncn2)c1ccc(c(c1)OCC)O

Antitumor Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor properties. A study highlighted the synthesis of related compounds, demonstrating their ability to induce apoptosis in cancer cells through G1 cell-cycle arrest mechanisms. This suggests that this compound may share similar antitumor effects due to its structural analogies with known active compounds .

The compound is believed to act by inhibiting specific kinases involved in cellular signaling pathways. For instance, it may target Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 can lead to disrupted cellular processes that are crucial for tumor growth and proliferation .

Antimicrobial Properties

In vitro studies have shown that triazolo-pyrimidine derivatives possess antimicrobial activity against various bacterial strains. The compound's structural features may enhance its interaction with bacterial enzymes or receptors, leading to effective inhibition of bacterial growth. For example, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The presence of hydroxyl groups in the compound's structure suggests potential antioxidant properties. Compounds with similar functional groups have been reported to scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. This activity could contribute to the compound's overall therapeutic profile .

Synthesis and Evaluation

A comprehensive review of multicomponent reactions (MCRs) for synthesizing biologically active molecules revealed that triazolo-pyrimidine derivatives are often evaluated for multiple biological activities including antibacterial and anticancer effects. The synthesis process typically yields high purity and activity levels .

Comparative Biological Activity Table

Compound NameActivity TypeReference
This compoundAntitumor
Related Triazolo-Pyrimidine DerivativeAntibacterial
Other Triazolo DerivativesAntioxidant

Properties

Molecular Formula

C19H24N4O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 7-(3-ethoxy-4-hydroxyphenyl)-5-propyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H24N4O4/c1-4-7-13-16(18(25)27-6-3)17(23-19(22-13)20-11-21-23)12-8-9-14(24)15(10-12)26-5-2/h8-11,17,24H,4-7H2,1-3H3,(H,20,21,22)

InChI Key

BSMBRJDOJBGKRV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)O)OCC)C(=O)OCC

Origin of Product

United States

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